

Application Notes and Protocols for Nectin-4 Immunohistochemistry

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Compound of Interest

Compound Name: Nec-4

Cat. No.: B12423702

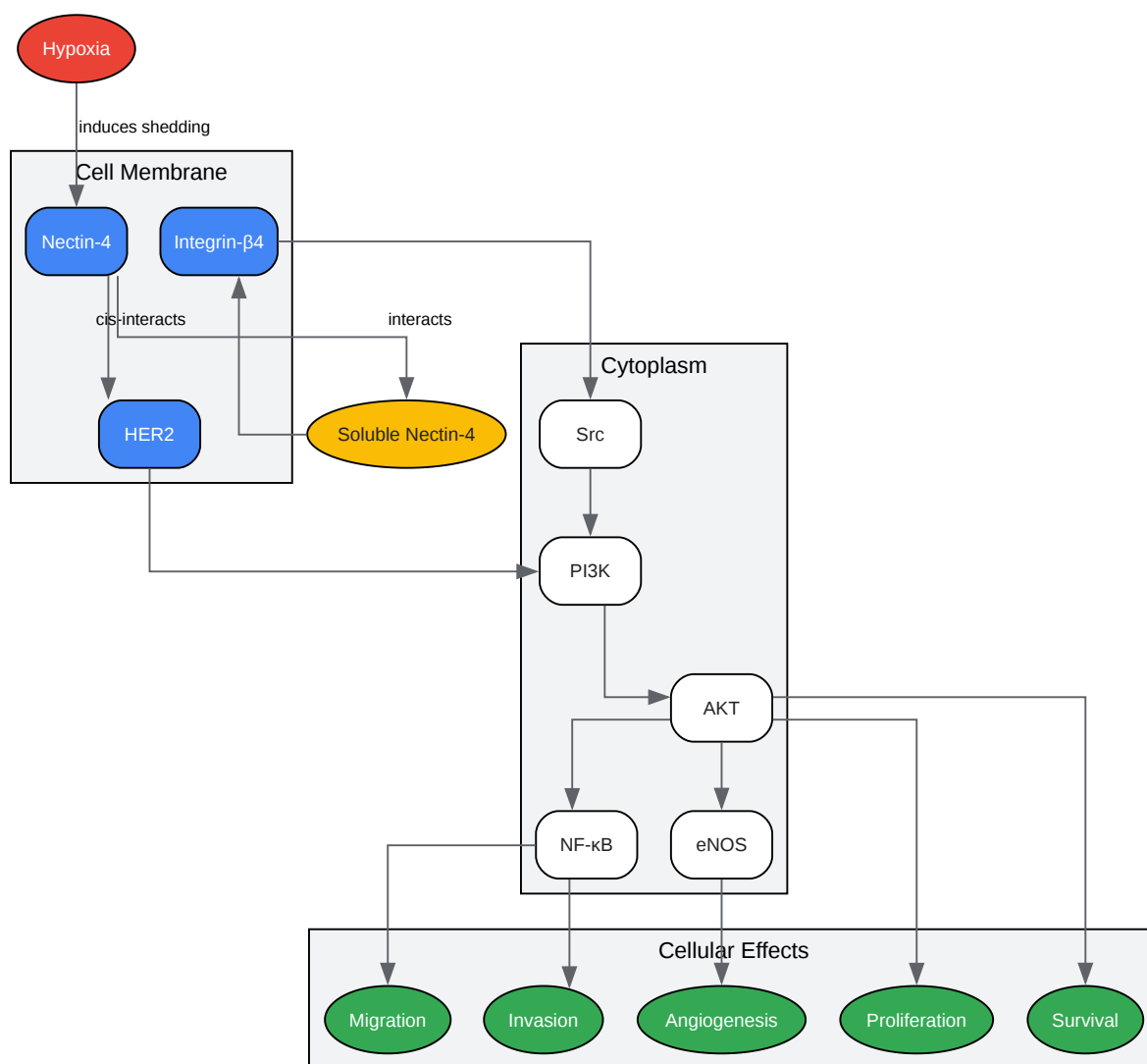
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Nectin-4 in formalin-fixed, paraffin-embedded (FFPE) human tissues. Nectin-4, a cell adhesion molecule, is a clinically relevant biomarker and therapeutic target, with notable overexpression in various malignancies, including bladder, breast, and lung cancers, while showing limited expression in normal adult tissues.[1][2][3][4] Accurate and reproducible IHC detection of Nectin-4 is crucial for both basic research and clinical applications, such as patient stratification for Nectin-4 targeted therapies like enfortumab vedotin.[5][6][7]

Nectin-4 Signaling Pathway in Cancer

Nectin-4 plays a significant role in tumor progression by activating key signaling pathways. In cancer cells, the ectodomain of Nectin-4 can be shed, a process often triggered by hypoxia. This soluble Nectin-4 can then interact with other cell surface receptors to promote angiogenesis and cell migration. A critical pathway activated by Nectin-4 is the PI3K/AKT signaling cascade, which is central to cell proliferation, survival, and invasion.[1][8][9][10] In some contexts, Nectin-4 can also interact with receptor tyrosine kinases like HER2 to further amplify PI3K/AKT signaling.[10] Downstream of PI3K/AKT, other effectors such as NF-κB can be activated, contributing to the epithelial-mesenchymal transition (EMT) and metastasis.[11]



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Caption: Nectin-4 signaling pathway in cancer.

Quantitative Data Summary for Nectin-4 IHC

The following table summarizes key quantitative parameters for Nectin-4 immunohistochemical staining, compiled from various sources. These values should serve as a starting point, with optimization recommended for specific laboratory conditions and antibody lots.

Parameter	Recommended Conditions	Notes	Source(s)
Primary Antibody			
Clone	EPR15613-68 (Rabbit Monoclonal)	A commonly used recombinant antibody.	[5] [12]
Clone	N4.61 or N4.40 (Mouse Monoclonal)	Used in early studies characterizing Nectin-4 expression.	[2]
Dilution	1:100 to 1:1000	Optimal dilution is antibody-dependent and requires validation.	[5] [13] [14]
Incubation Time	30-60 minutes	Can be adjusted based on antibody affinity and signal intensity.	[2]
Incubation Temperature	Room Temperature or 37°C	Higher temperatures can reduce incubation time.	[2] [12]
Antigen Retrieval			
Method	Heat-Induced Epitope Retrieval (HIER)	Generally preferred over proteolytic methods for Nectin-4.	[15] [16]
Buffer	Tris-EDTA (pH 9.0) or Citrate Buffer (pH 6.0)	The optimal buffer can depend on the specific antibody and tissue.	[15]
Heating Time	20 minutes	Common duration for microwave or pressure cooker methods.	[13]

Heating Temperature	95°C - 100°C	Ensure consistent heating without boiling the buffer dry.	[16]
Detection System			
Method	Polymer-based detection system (e.g., HRP)	Provides high sensitivity and low background.	[2][14]
Visualization	DAB (3,3'-Diaminobenzidine)	Results in a stable brown precipitate at the site of the antigen.	[13][14]
Scoring			
Method	H-score (Histochemical Score)	Semi-quantitative method combining staining intensity and percentage of positive cells.	[3][6][7][14]
Intensity Scoring	0 (Negative), 1 (Weak), 2 (Moderate), 3 (Strong)	Based on the chromogen intensity in tumor cells.	[5][7][14]
Calculation	$H\text{-score} = \sum (\text{Intensity Score} \times \% \text{ of Cells})$	The final score ranges from 0 to 300.	[7][14]

Detailed Experimental Protocol for Nectin-4 IHC

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

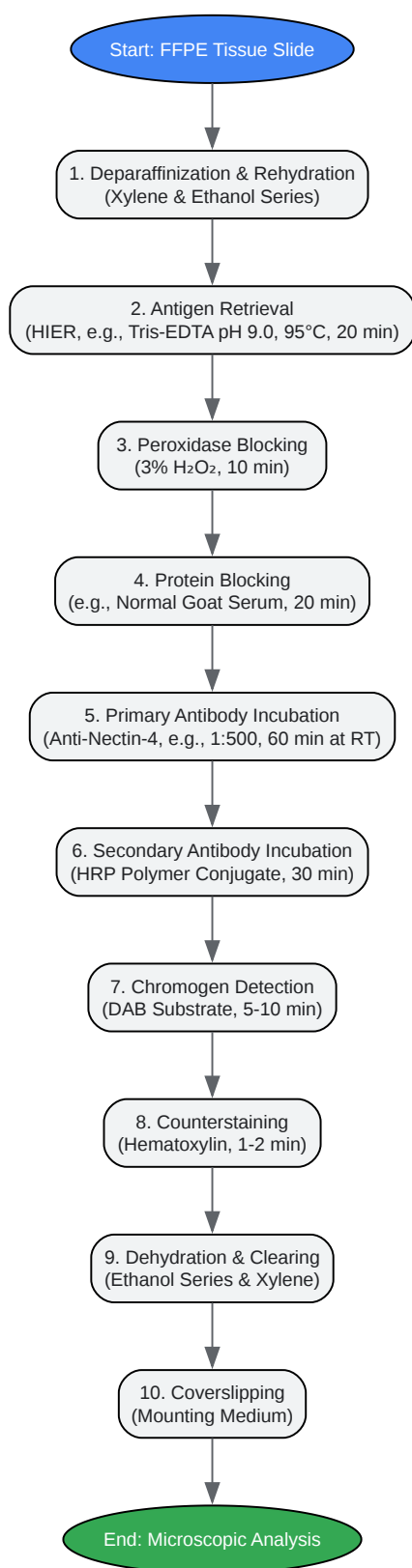
1. Reagents and Materials

- FFPE tissue sections (4-5 µm) on positively charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)

- Deionized water
- Antigen Retrieval Buffer (e.g., Tris-EDTA pH 9.0)
- Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
- Hydrogen Peroxide Block (3%)
- Protein Block (e.g., Normal Goat Serum)
- Primary Antibody: Anti-Nectin-4 (e.g., Abcam ab192033, clone EPR15613-68)
- Polymer-based HRP-conjugated secondary antibody
- DAB chromogen substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars, humidified chamber, microscope

2. Experimental Workflow

The following diagram illustrates the key steps in the Nectin-4 IHC workflow.



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